molecular formula C12H17ClN2O13P2 B039694 Udp chloroacetol CAS No. 125303-04-0

Udp chloroacetol

Cat. No.: B039694
CAS No.: 125303-04-0
M. Wt: 494.67 g/mol
InChI Key: SUOHVUDMBFAFKZ-QCNRFFRDSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Uridine 5’-diphosphate chloroacetol: is a nucleotide derivative that plays a significant role in various biochemical processes. It is composed of uridine, a ribose sugar, and a diphosphate group, with a chloroacetol moiety attached. This compound is involved in numerous cellular functions, including the synthesis of glycogen and the regulation of metabolic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of uridine 5’-diphosphate chloroacetol typically involves the phosphorylation of uridine followed by the introduction of the chloroacetol group. One common method includes the use of uridine, sodium dihydrogen phosphate, glucose, magnesium sulfate, and brewer’s yeast in a mixed fermentation process. The fermentation yields uridine 5’-diphosphate, which is then subjected to further chemical modifications to introduce the chloroacetol group .

Industrial Production Methods: Industrial production of uridine 5’-diphosphate chloroacetol often employs large-scale fermentation techniques followed by purification processes. The fermentation broth is cooled, separated, and purified through crystallization and drying steps to obtain the final product with high purity and yield .

Chemical Reactions Analysis

Types of Reactions: Uridine 5’-diphosphate chloroacetol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Uridine 5’-diphosphate chloroacetol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of uridine 5’-diphosphate chloroacetol involves its role as a substrate for various enzymes. It participates in the transfer of glucose and other sugar moieties to acceptor molecules, facilitating the synthesis of glycogen and other polysaccharides. The compound interacts with specific molecular targets, including glycosyltransferases and other enzymes involved in carbohydrate metabolism .

Comparison with Similar Compounds

  • Uridine 5’-diphosphate glucose
  • Uridine 5’-diphosphate galactose
  • Uridine 5’-diphosphate glucuronic acid

Comparison: Uridine 5’-diphosphate chloroacetol is unique due to the presence of the chloroacetol group, which imparts distinct chemical properties and reactivity. Unlike uridine 5’-diphosphate glucose and uridine 5’-diphosphate galactose, which are primarily involved in glycogen and polysaccharide synthesis, uridine 5’-diphosphate chloroacetol has specialized applications in biochemical research and industrial processes .

Properties

CAS No.

125303-04-0

Molecular Formula

C12H17ClN2O13P2

Molecular Weight

494.67 g/mol

IUPAC Name

[(2R,3S,4R,5R)-2-[(3-chloro-2-oxopropoxy)methyl]-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-3-yl] phosphono hydrogen phosphate

InChI

InChI=1S/C12H17ClN2O13P2/c13-3-6(16)4-25-5-7-10(27-30(23,24)28-29(20,21)22)9(18)11(26-7)15-2-1-8(17)14-12(15)19/h1-2,7,9-11,18H,3-5H2,(H,23,24)(H,14,17,19)(H2,20,21,22)/t7-,9-,10-,11-/m1/s1

InChI Key

SUOHVUDMBFAFKZ-QCNRFFRDSA-N

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COCC(=O)CCl)OP(=O)(O)OP(=O)(O)O)O

SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COCC(=O)CCl)OP(=O)(O)OP(=O)(O)O)O

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COCC(=O)CCl)OP(=O)(O)OP(=O)(O)O)O

125303-04-0

Synonyms

UDP chloroacetol
uridine 5'-diphosphate chloroacetol

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.